What is the chemical structure of 1-(5-Fluoropyrimidin-2-YL)ethanamine
What is the chemical structure of 1-(5-Fluoropyrimidin-2-YL)ethanamine
I. Introduction
1-(5-Fluoropyrimidin-2-YL)ethanamine is a pivotal chiral amine building block in contemporary medicinal chemistry. Its significance is underscored by its role as a key intermediate in the synthesis of potent therapeutic agents, most notably the Janus kinase (JAK) inhibitor, AZD1480.[1] The incorporation of the 5-fluoropyrimidine moiety imparts unique physicochemical properties to parent molecules, often enhancing metabolic stability and target affinity. This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and biological relevance of 1-(5-Fluoropyrimidin-2-YL)ethanamine, tailored for researchers, scientists, and professionals in drug development.
II. Chemical Structure and Properties
The chemical identity of 1-(5-Fluoropyrimidin-2-YL)ethanamine is defined by a chiral ethanamine substituent attached to the C2 position of a 5-fluoropyrimidine ring.
A. Molecular Structure
The structure combines an electron-deficient aromatic heterocycle with a primary amine, rendering it a versatile synthon for further chemical elaboration. The presence of a stereocenter at the α-carbon of the ethylamine group gives rise to two enantiomers, (S)- and (R)-1-(5-Fluoropyrimidin-2-YL)ethanamine, with the (S)-enantiomer being of particular interest in the synthesis of specific kinase inhibitors.[1]
B. Physicochemical Properties
| Property | Value | Source/Note |
| Molecular Formula | C₆H₈FN₃ | [2] |
| Molecular Weight | 141.15 g/mol | [2] |
| CAS Number | 905587-41-9 | [2] |
| Appearance | Not widely reported; likely a liquid or low-melting solid | [3] |
| Boiling Point | 183.4 ± 20.0 °C at 760 mmHg (Predicted) | [4] |
| pKa (amine) | Estimated 7-8 | Based on similar aliphatic amines |
| logP | 0.5 - 1.5 (Calculated) | [5] |
III. Spectroscopic Characterization
A. ¹H and ¹³C NMR Spectroscopy
The proton and carbon NMR spectra are expected to exhibit characteristic signals for the pyrimidine ring and the ethanamine substituent. The fluorine atom will induce splitting in the signals of nearby protons and carbons.
Expected ¹H NMR (in CDCl₃):
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Pyrimidine H-4 and H-6: Doublets in the aromatic region (δ 8.0-9.0 ppm), with coupling to the fluorine atom.
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CH-NH₂: A quartet (δ 3.5-4.5 ppm) due to coupling with the methyl protons.
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CH₃: A doublet (δ 1.3-1.6 ppm) due to coupling with the methine proton.
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NH₂: A broad singlet (δ 1.5-2.5 ppm), which is exchangeable with D₂O.[6]
Expected ¹³C NMR (in CDCl₃):
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Pyrimidine Carbons: Signals in the aromatic region (δ 140-160 ppm), with C-F and C-N couplings.
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CH-NH₂: A signal in the aliphatic region (δ 45-55 ppm).
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CH₃: A signal in the upfield aliphatic region (δ 20-25 ppm).[7]
B. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the amine and aromatic functionalities.
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N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ is characteristic of the primary amine.[8]
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C-H stretching (aromatic): Sharp peaks around 3000-3100 cm⁻¹.
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C=N and C=C stretching (pyrimidine ring): Absorptions in the 1500-1600 cm⁻¹ region.
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C-F stretching: A strong absorption in the 1000-1300 cm⁻¹ region.[9]
C. Mass Spectrometry
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 141 or 142, respectively. Fragmentation patterns would likely involve the loss of the methyl group or the amino group.[10]
IV. Synthesis of 1-(5-Fluoropyrimidin-2-YL)ethanamine
Both biocatalytic and traditional chemical synthesis routes can be envisioned for the preparation of 1-(5-Fluoropyrimidin-2-YL)ethanamine. The choice of method often depends on the desired stereochemistry, scale, and available resources.
A. Biocatalytic Synthesis of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine
A highly efficient and stereoselective method for the synthesis of the (S)-enantiomer utilizes a ω-transaminase from Vibrio fluvialis.[1][11] This biocatalytic approach offers excellent enantiomeric excess (ee).
Experimental Protocol:
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Reaction Setup: A two-phase system is employed, typically with an aqueous buffer and an organic solvent such as toluene.
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Reagents:
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Substrate: 2-Acetyl-5-fluoropyrimidine
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Amine Donor: (S)-α-methylbenzylamine or isopropylamine
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Biocatalyst: ω-transaminase from Vibrio fluvialis (commercially available or as a whole-cell biocatalyst)
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Co-factor: Pyridoxal 5'-phosphate (PLP)
-
-
Procedure:
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The aqueous phase containing the buffer, PLP, and the amine donor is prepared.
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The ω-transaminase is added to the aqueous phase.
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The organic phase containing 2-acetyl-5-fluoropyrimidine is added to the reaction mixture.
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The reaction is stirred at a controlled temperature (e.g., 40°C) and pH (e.g., pH 8) for a specified time (e.g., 18 hours).[12]
-
-
Work-up and Purification:
-
The phases are separated.
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The product is extracted from the aqueous phase with an organic solvent.
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The combined organic extracts are dried and concentrated.
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Purification is typically achieved by column chromatography or distillation.
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This biocatalytic process has been shown to provide (S)-1-(5-fluoropyrimidin-2-yl)ethylamine in good yield (up to 77%) and high optical purity (up to 99.8% ee).[1]
Caption: Biocatalytic synthesis of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine.
B. Proposed Chemical Synthesis via Reductive Amination
A traditional chemical synthesis approach can be achieved through the reductive amination of 2-acetyl-5-fluoropyrimidine. This method is generally less stereoselective unless a chiral auxiliary or catalyst is employed.
Experimental Protocol:
-
Reaction Setup: The reaction is typically carried out in a suitable organic solvent under an inert atmosphere.
-
Reagents:
-
Procedure:
-
2-Acetyl-5-fluoropyrimidine and the amine source are dissolved in the solvent.
-
The reducing agent is added portion-wise at a controlled temperature (e.g., 0°C to room temperature).
-
The reaction is stirred until completion, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
The reaction is quenched with water or a mild acid.
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Purification is achieved by column chromatography.
-
Caption: Proposed chemical synthesis via reductive amination.
V. Application in Drug Discovery: Precursor to AZD1480
The primary application of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine in drug discovery is as a crucial building block for the synthesis of AZD1480, a potent and selective inhibitor of JAK2 kinase.
A. The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. This pathway is integral to immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms, inflammatory diseases, and cancers.
Caption: The JAK-STAT signaling pathway.
B. Mechanism of Action of AZD1480
AZD1480 functions as an ATP-competitive inhibitor of JAK2 kinase. By binding to the ATP-binding pocket of the JAK2 enzyme, AZD1480 prevents the phosphorylation and subsequent activation of STAT proteins. This blockade of the JAK-STAT signaling cascade leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on this pathway for their growth and survival.
VI. Safety, Handling, and Storage
1-(5-Fluoropyrimidin-2-YL)ethanamine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. Store the compound in a tightly sealed container in a cool, dry place.
VII. Conclusion
1-(5-Fluoropyrimidin-2-YL)ethanamine is a valuable and versatile building block in modern drug discovery. Its unique chemical structure and properties make it an important intermediate for the synthesis of targeted therapeutics, particularly JAK kinase inhibitors. The availability of both efficient biocatalytic and chemical synthesis routes enhances its accessibility for research and development. A thorough understanding of its chemistry and biological context is essential for its effective application in the development of novel pharmaceuticals.
VIII. References
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